molecular formula C17H13N3O5 B11698747 2-imino-N-(2-methoxyphenyl)-6-nitro-2H-chromene-3-carboxamide

2-imino-N-(2-methoxyphenyl)-6-nitro-2H-chromene-3-carboxamide

Katalognummer: B11698747
Molekulargewicht: 339.30 g/mol
InChI-Schlüssel: YQDHHGXYHBSKBA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-imino-N-(2-methoxyphenyl)-6-nitro-2H-chromene-3-carboxamide is a complex organic compound that belongs to the class of chromenes Chromenes are known for their diverse biological activities and are often used in medicinal chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-imino-N-(2-methoxyphenyl)-6-nitro-2H-chromene-3-carboxamide typically involves multiple steps. One common method includes the reaction of 2-amino-N-(2-methoxyphenyl)benzamide with appropriate reagents to introduce the nitro and chromene functionalities. The reaction conditions often involve the use of solvents like ethanol and catalysts such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like crystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

2-imino-N-(2-methoxyphenyl)-6-nitro-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Commonly used to reduce nitro groups to amines.

    Substitution: This can involve replacing one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions may involve the use of halogenating agents or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation might produce a quinone derivative.

Wissenschaftliche Forschungsanwendungen

2-imino-N-(2-methoxyphenyl)-6-nitro-2H-chromene-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the synthesis of dyes and other industrial chemicals

Wirkmechanismus

The mechanism of action of 2-imino-N-(2-methoxyphenyl)-6-nitro-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or interact with DNA, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-imino-N-(2-methoxyphenyl)-6-nitro-2H-chromene-3-carboxamide is unique due to its combination of imino, methoxyphenyl, nitro, and chromene groups

Eigenschaften

Molekularformel

C17H13N3O5

Molekulargewicht

339.30 g/mol

IUPAC-Name

2-imino-N-(2-methoxyphenyl)-6-nitrochromene-3-carboxamide

InChI

InChI=1S/C17H13N3O5/c1-24-15-5-3-2-4-13(15)19-17(21)12-9-10-8-11(20(22)23)6-7-14(10)25-16(12)18/h2-9,18H,1H3,(H,19,21)

InChI-Schlüssel

YQDHHGXYHBSKBA-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=CC=C1NC(=O)C2=CC3=C(C=CC(=C3)[N+](=O)[O-])OC2=N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.